(2Z)-2-(1,3-benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one
Description
The compound "(2Z)-2-(1,3-benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one" is a chalcone-derived enone featuring a benzoxazole heterocycle and substituted aromatic groups. Its structure includes:
- 4-Butoxyphenyl group: A para-substituted phenyl ring with a butoxy chain, enhancing lipophilicity and steric bulk.
- 3,4-Dimethoxyphenyl group: A meta- and para-methoxy-substituted phenyl ring, providing electron-donating effects and influencing solubility.
Properties
Molecular Formula |
C28H27NO5 |
|---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
(Z)-2-(1,3-benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C28H27NO5/c1-4-5-16-33-21-13-11-20(12-14-21)27(30)22(28-29-23-8-6-7-9-24(23)34-28)17-19-10-15-25(31-2)26(18-19)32-3/h6-15,17-18H,4-5,16H2,1-3H3/b22-17+ |
InChI Key |
XCXGTGQQFNAAGO-OQKWZONESA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C(=O)/C(=C\C2=CC(=C(C=C2)OC)OC)/C3=NC4=CC=CC=C4O3 |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)C(=CC2=CC(=C(C=C2)OC)OC)C3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(1,3-benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one typically involves multi-step organic reactions. One common method includes the condensation of 1,3-benzoxazole-2-carbaldehyde with 4-butoxybenzaldehyde and 3,4-dimethoxyacetophenone under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like ethanol, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(1,3-benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, nitro compounds.
Scientific Research Applications
Key Structural Features
| Feature | Description |
|---|---|
| Benzoxazole Ring | Imparts biological activity and stability |
| Butoxy Group | Enhances solubility and alters electronic properties |
| Dimethoxy Group | Modifies reactivity and potential interactions |
Anticancer Activity
Research indicates that compounds within the benzoxazole family exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzoxazole can inhibit cancer cell proliferation through various mechanisms, including the modulation of apoptosis pathways and the inhibition of specific kinases involved in cancer progression . The unique structure of (2Z)-2-(1,3-benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one suggests it may also possess similar anticancer effects.
Antimicrobial Properties
Compounds with benzoxazole moieties have been reported to display antimicrobial activities against a range of pathogens. The specific interactions between the compound and microbial targets could provide insights into its potential as an antimicrobial agent . Preliminary studies suggest that this compound may inhibit the growth of certain bacteria and fungi.
Enzyme Inhibition Studies
The compound has been investigated for its ability to interact with various enzymes. Interaction studies reveal that it can modulate enzyme activity, potentially influencing cellular signaling pathways. This property makes it valuable for biochemical research aimed at understanding protein-ligand interactions .
Photostability and UV Protection
Recent studies have explored the potential of benzoxazole derivatives as UV filters due to their ability to absorb harmful UV radiation. The compound's structure allows it to effectively absorb UV light, making it a candidate for use in sunscreens and other protective formulations . Its photostability after prolonged exposure indicates that it could serve as an effective ingredient in cosmetic products designed to protect skin from UV damage.
Organic Electronics
The unique electronic properties imparted by the butoxy and dimethoxy substituents enhance the compound's potential applications in organic electronics. Its ability to conduct electricity could be harnessed in the development of organic light-emitting diodes (OLEDs) or organic photovoltaic cells (OPVs), where materials with specific electronic characteristics are crucial for device performance .
Mechanism of Action
The mechanism of action of (2Z)-2-(1,3-benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Structural and Electronic Differences
Heterocyclic Core :
- The benzoxazole group (target compound, ) offers rigidity and extended conjugation compared to triazole (), which introduces hydrogen-bonding capability via nitrogen lone pairs.
- Triazole-containing analogs () may exhibit stronger intermolecular interactions in crystalline states, as suggested by their use in SHELXL-refined structures .
’s use of UV spectroscopy for analogs ). Halogenated substituents () improve metabolic stability and membrane permeability but reduce solubility in aqueous media.
Molecular Weight and Lipophilicity :
- The target compound’s higher molar mass (~459 g/mol) and butoxy chain suggest greater lipophilicity than triazole analogs (330–378 g/mol). This could influence pharmacokinetic properties, though experimental data are lacking.
Methodological Considerations
- Spectroscopic Characterization : UV, ¹H-NMR, and ¹³C-NMR (as in ) are critical for elucidating substituent patterns and confirming Z-configuration in such compounds.
- Crystallography : Tools like SHELXL and OLEX2 enable precise determination of molecular geometry and intermolecular interactions, as demonstrated in related studies.
Biological Activity
The compound (2Z)-2-(1,3-benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one (CAS Number 494200-47-4) is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its applications in medicinal chemistry.
Chemical Structure and Properties
This compound features a unique structural arrangement that includes:
- A benzoxazole moiety.
- A butoxyphenyl group.
- A dimethoxyphenyl substituent.
The molecular formula is with a molecular weight of approximately 457.5 g/mol .
Synthesis
The synthesis of (2Z)-2-(1,3-benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one typically involves multi-step organic reactions. Common methods include:
- Formation of the benzoxazole ring through cyclization reactions.
- Alkylation to introduce the butoxy and dimethoxy groups.
- Condensation reactions to form the final enone structure.
Antimicrobial Properties
Research indicates that compounds within the benzoxazole family exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, including Gram-positive bacteria like Bacillus subtilis and antifungal activity against Candida albicans .
Anticancer Activity
Studies have demonstrated that benzoxazole derivatives can exhibit cytotoxic effects on cancer cells. The compound has been evaluated for its ability to inhibit the growth of several cancer cell lines, including:
- Breast cancer cells (MCF-7)
- Lung cancer cells (A549)
- Prostate cancer cells (PC3)
In vitro tests have shown that certain derivatives possess selective toxicity towards cancer cells while sparing normal cells, indicating their potential as anticancer agents .
The biological activity of (2Z)-2-(1,3-benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one is believed to involve:
- Enzyme inhibition , affecting metabolic pathways.
- Modulation of cellular signaling , influencing processes such as apoptosis and cell proliferation.
Case Studies
Several studies have investigated the biological activities of benzoxazole derivatives:
- Study on Antibacterial Activity : A series of benzoxazoles were synthesized and tested for their antibacterial effects. Only a few showed significant activity against Gram-positive bacteria, highlighting the need for further optimization in structure for enhanced efficacy .
- Cytotoxicity Assessment : In a study assessing the cytotoxic effects on various cancer cell lines, it was found that certain structural modifications led to increased potency against specific types of cancer cells. The presence of electron-donating groups was correlated with higher activity .
Comparative Analysis with Related Compounds
The following table summarizes the structural features and biological activities of related compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| (Z)-2-benzoxazol-2-yl-3-(4-methoxyphenyl)prop-2-en-1-one | Lacks butoxy and fluorine groups | Exhibits different electronic properties due to methoxy substitution |
| (Z)-3-(4-chlorophenyl)-1-(benzoxazol-2-yloxy)propene | Contains chlorine instead of fluorine | Potentially different biological activity due to halogen substitution |
| (Z)-3-(4-nitrophenyl)-1-(benzoxazol-2-yloxy)propene | Contains nitro group | Enhanced reactivity and potential for different pharmacological effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
